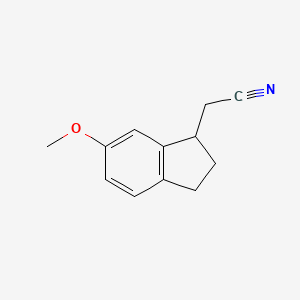

2-(6-Methoxyindan-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6H2,1H3 |

InChI Key |

LCBMTXZTEDATHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2CC#N)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Properties: DFT studies on similar compounds (e.g., coumarin derivatives) show non-planar structures and localized HOMO-LUMO orbitals, suggesting reactivity trends for indan-based nitriles .

- Biological Potential: Nitrile groups in letrozole/anastrozole analogs demonstrate antitumor activity, indicating a promising avenue for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Methoxyindan-1-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology :

- Nitrile Formation : Utilize cyanoethylation reactions under reflux with Zn/THF, as demonstrated in analogous indole-acetonitrile syntheses .

- Solvent Optimization : Acetonitrile is effective as a solvent due to its polarity and miscibility with carbonate buffers, as seen in peptide coupling reactions .

- Catalytic Systems : Explore phase-transfer catalysts (e.g., LiI) to enhance reactivity, similar to alkylation protocols for triazole derivatives .

- Yield Improvement : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of aryl precursors and nitrile sources .

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in acetonitrile/dichloromethane mixtures, ensuring minimal disorder .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts .

- Refinement : Apply SHELXL for small-molecule refinement, addressing challenges like high R-factors (e.g., >0.05) by constraining H-atom parameters and validating with residual electron density maps .

Q. What analytical techniques validate the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm, referencing retention times against standards .

- Melting Point : Compare observed mp (e.g., 199–201°C) to literature, noting deviations >2°C indicate impurities .

- Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data between predicted and observed spectra be resolved?

- Methodology :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate H/C shifts, comparing with experimental data .

- Isotopic Labeling : Introduce N or C labels to trace unexpected coupling patterns .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for methoxy and nitrile groups .

Q. What strategies address solubility limitations of this compound in aqueous systems?

- Methodology :

- Co-Solvent Screening : Test acetonitrile/water mixtures (e.g., 20–40% v/v) to enhance solubility without precipitating the compound .

- Surfactant Use : Employ polysorbates (e.g., Tween-80) at 0.1–1.0% w/v to stabilize hydrophobic moieties .

- pH Adjustment : Ionize the nitrile group in basic conditions (pH >10) using sodium carbonate buffers .

Q. How does the methoxy group’s position influence electronic properties in computational models?

- Methodology :

- DFT Calculations : Compare HOMO-LUMO gaps of 6-methoxy vs. 4-methoxy analogs using Gaussian09 with B3LYP functional .

- Electrostatic Potential Mapping : Identify electron-rich regions (e.g., methoxy oxygen) to predict reactivity in nucleophilic substitutions .

- Experimental Cross-Validation : Correlate computational logD values (e.g., 1.12) with HPLC-derived partition coefficients .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be mitigated during refinement?

- Methodology :

- Twinning Analysis : Use PLATON to detect twinning ratios and apply HKLF5 data format in SHELXL for integration .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., methoxy groups) and refine anisotropically with ISOR restraints .

- Validation Tools : Check with checkCIF for alerts >B-level and resolve using SQUEEZE for solvent-accessible voids .

Safety and Best Practices

Q. What safety protocols are critical for handling nitrile-containing compounds?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.